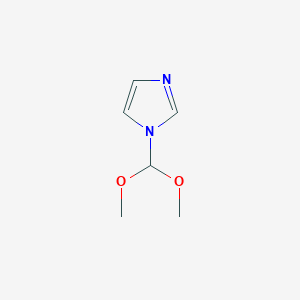

1-(Dimethoxymethyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Synthetic Organic Chemistry

The imidazole moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products like the amino acid histidine, and in a multitude of synthetic drugs. bohrium.comnih.govclinmedkaz.orgajrconline.orgresearchgate.netnih.gov Its importance stems from its aromaticity, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions. nih.gov In synthetic organic chemistry, imidazoles serve as versatile intermediates, catalysts, and ligands. nih.govorganic-chemistry.org The development of new methods for the synthesis and functionalization of imidazoles remains an active area of research, constantly expanding the synthetic chemist's toolkit. organic-chemistry.orgrsc.orgslideshare.net

The Importance of N-Alkylation in Imidazole Derivatization

Among the various methods for modifying the imidazole ring, N-alkylation is of fundamental importance. nih.gov The introduction of a substituent at one of the nitrogen atoms is a common strategy to create diverse molecular architectures and to modulate the properties of the imidazole ring. nih.gov This process, known as N-substitution, can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov A variety of methods have been developed for the N-alkylation of imidazoles, often involving the reaction of an imidazole with an alkyl halide or other electrophilic species. nih.gov

Conceptualizing the Dimethoxymethyl Moiety as a Versatile Functional Group

The dimethoxymethyl group, -CH(OCH₃)₂, is chemically recognized as an acetal (B89532). Acetals are well-established as protecting groups for aldehydes in organic synthesis. They are stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. This reactivity profile makes them highly valuable in multi-step syntheses where a reactive aldehyde functionality needs to be masked. While the dimethoxymethyl group is a common protecting group, its attachment to the nitrogen of an imidazole ring presents a unique functional group with potential for specific applications.

The Unique Position of 1-(Dimethoxymethyl)-1H-imidazole in Synthetic Design

The strategic importance of this compound would lie in its ability to act as a stable, handleable precursor to the 1-formylimidazole cation or related reactive species. This could enable a range of transformations, such as the formylation of nucleophiles or its use in cyclization reactions to build more complex heterocyclic systems. However, without experimental data, the full potential of this compound remains a subject of theoretical interest and an opportunity for future research. The exploration of its synthesis, stability, and reactivity is needed to establish its practical utility and unique position in the landscape of synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxymethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-9-6(10-2)8-4-3-7-5-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRJAUWSHFBOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(N1C=CN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458245 | |

| Record name | 1H-Imidazole, 1-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-82-8 | |

| Record name | 1H-Imidazole, 1-(dimethoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 Dimethoxymethyl 1h Imidazole and Analogs

Direct N-Alkylation Approaches Utilizing Methoxyformylating Reagents

Direct N-alkylation is a common and straightforward method for the synthesis of N-substituted imidazoles. This approach involves the reaction of the imidazole (B134444) nitrogen with an appropriate electrophilic reagent carrying the dimethoxymethyl group.

Alkylation of 1H-Imidazole with Halogenated Dimethyl Ethers

The N-alkylation of 1H-imidazole with halogenated dimethyl ethers, such as chlorodimethyl ether or bromodimethyl ether, represents a direct route to 1-(dimethoxymethyl)-1H-imidazole. In this reaction, the nucleophilic N-1 nitrogen of the imidazole ring attacks the electrophilic carbon of the halogenated ether, displacing the halide and forming the desired N-C bond. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

A related approach involves the use of orthoformates, such as trimethyl orthoformate, to introduce the dimethoxymethyl group onto the imidazole nitrogen. researchgate.net While this method is effective, the dialkoxymethyl group can also serve as a protecting group that is later removed, highlighting the versatility of this functional group in imidazole chemistry. researchgate.net

Optimization of Reaction Conditions: Temperature, Solvent, and Base Effects

The efficiency and yield of the N-alkylation of imidazole are significantly influenced by reaction conditions such as temperature, solvent, and the choice of base. otago.ac.nz The selection of these parameters is crucial for maximizing the formation of the desired product while minimizing side reactions.

Base: Strong bases like sodium hydride (NaH) are frequently used to deprotonate the imidazole, creating the highly nucleophilic imidazolide (B1226674) anion. Other bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be employed, often in mechanochemical (ball-milling) N-alkylation reactions which can offer good yields under solvent-free conditions. beilstein-journals.org The choice of base can affect the reaction rate and, in the case of substituted imidazoles, the regioselectivity of alkylation. otago.ac.nz

Solvent: Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used for N-alkylation reactions. orgsyn.org These solvents are capable of dissolving the imidazole and the base, facilitating the reaction. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome. For instance, reactions in alcohols have been reported to be unsatisfactory in some cases. orgsyn.org

Temperature: The reaction temperature can impact the rate of alkylation. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. orgsyn.org Optimization studies often involve varying the temperature to find the optimal balance between reaction speed and the prevention of undesired side products or decomposition.

| Parameter | Condition | Effect on N-Alkylation | Reference |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Increases nucleophilicity of imidazole; choice can influence regioselectivity. | otago.ac.nzbeilstein-journals.org |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile | Affects solubility of reactants and stability of intermediates. | orgsyn.org |

| Temperature | Varies (Room Temp. to Reflux) | Influences reaction rate; optimization is key to balance speed and selectivity. | orgsyn.org |

Mechanistic Considerations in N-Alkylation Pathways

The N-alkylation of imidazole is generally understood to proceed via a nucleophilic substitution mechanism. When a base is used to deprotonate imidazole, the resulting imidazolide anion is a potent nucleophile. This anion then attacks the electrophilic alkylating agent in what is typically an Sₙ2 (bimolecular nucleophilic substitution) reaction.

For unsymmetrical imidazoles, the situation is more complex due to the presence of two non-equivalent nitrogen atoms, which can lead to a mixture of regioisomers. reddit.com The regioselectivity of the alkylation is influenced by both steric and electronic factors. otago.ac.nz Electron-withdrawing substituents on the imidazole ring tend to direct alkylation to the more distant nitrogen atom, as its nucleophilicity is less diminished. otago.ac.nz Conversely, bulky substituents on the imidazole ring or a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen. otago.ac.nz The interplay of these effects, along with the reaction conditions, determines the final product distribution. otago.ac.nz

Indirect Synthetic Routes via Imidazole Precursors

Indirect methods for synthesizing this compound involve either building the imidazole ring with the N-substituent already in place or modifying a functional group on a pre-existing imidazole.

Cyclization Reactions Leading to N-Substituted Imidazoles with Dimethoxymethyl Functionality

The synthesis of N-substituted imidazoles can be achieved through various cyclization reactions. One prominent method is the van Leusen imidazole synthesis, which is a three-component reaction involving an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov To synthesize this compound via this route, one would theoretically start with an amine already bearing the dimethoxymethyl group.

Another approach involves the ring transformation of other heterocyclic systems. For example, fused imidazoles can be synthesized through the intramolecular ring transformation of γ-keto-oxazoles with hydrazine. rsc.org While not a direct route to the target compound, these cyclization strategies highlight the diverse methods available for constructing substituted imidazole rings. enamine.netnih.gov

A recent study demonstrated the synthesis of 2-(alkoxy(hetaryl)methyl)-1H-imidazole derivatives through a denitrogenative transformation of 5-amino-1,2,3-triazole acetals. nih.gov This reaction proceeds by refluxing the triazole acetal (B89532) in an alcohol with concentrated HCl, leading to the formation of the imidazole ring with a new alkoxy group derived from the solvent. nih.gov

Functional Group Transformations on Pre-Formed Imidazole Rings

An alternative indirect strategy involves starting with an imidazole ring that is already substituted at the N-1 position with a group that can be chemically converted into the dimethoxymethyl functionality. For instance, one could envision a precursor such as 1-(hydroxymethyl)-1H-imidazole or 1-(halomethyl)-1H-imidazole. The hydroxyl or halo group could then be subjected to subsequent reactions to install the dimethoxymethyl group.

A documented example of a functional group transformation on a pre-formed N-substituted imidazole involves the synthesis of 1-(4-methoxybenzyl)imidazole from 1-(4-methoxybenzyl)-2-mercaptoimidazole using Raney nickel to remove the mercapto group. prepchem.com While this example does not create a dimethoxymethyl group, it illustrates the principle of modifying a pre-formed N-substituted imidazole ring to achieve a desired final product.

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free Methodologies for Enhanced Efficiency

Another prominent solvent-free method involves the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This is achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). This method is noted for its high yields and avoidance of toxic solvents nih.gov. Metal-free, solvent-free aerobic conditions have also been utilized for the synthesis of tetrasubstituted imidazoles from arylmethylamines and 1,2-dicarbonyls or benzoin, using a catalytic amount of acetic acid at elevated temperatures nih.gov.

Microwave irradiation represents another powerful tool in solvent-free synthesis. A simple and efficient solventless microwave-assisted method for the synthesis of 4,5-disubstituted imidazoles has been developed using 1,2-diketones and urotropine in the presence of ammonium acetate researchgate.net. Furthermore, a TMSOTf-catalyzed synthesis of trisubstituted imidazoles under microwave heating and solvent-free conditions has been demonstrated, using hexamethyldisilazane (B44280) as a nitrogen source nih.gov. This method is notable for being metal- and additive-free, having a wide substrate scope, and achieving good to excellent yields in short reaction times nih.gov.

While a direct solvent-free synthesis of this compound is not extensively documented in the reviewed literature, the principles from the synthesis of its analogs can be applied. For instance, the reaction of imidazole with an appropriate dimethoxymethyl-containing electrophile could potentially be carried out under solvent-free conditions, possibly with microwave assistance to enhance reaction rates and efficiency.

Catalytic Systems for Optimized Yield and Selectivity

The use of catalysts is a fundamental pillar of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of imidazole derivatives, a variety of catalytic systems have been explored.

Heterogeneous Catalysts:

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for recyclability. For example, Cr2O3 nanoparticles, synthesized using Zingiber officinale extract, have been used as an efficient and reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water nih.gov. This green method offers operational simplicity and excellent product yields nih.gov.

Homogeneous Catalysts:

Homogeneous catalysts also play a crucial role. A notable example is the cation-directed desymmetrization for the catalytic enantioselective synthesis of axially chiral imidazoles. This method provides access to these complex structures in high enantioselectivity and is scalable nih.gov. Although this specific application is for chiral imidazoles, the underlying principle of using a catalyst to control selectivity is broadly applicable.

The N-alkylation of imidazoles, a key step in the synthesis of compounds like this compound, can be achieved using various catalytic approaches. A metal-catalyst-free N-allylation/alkylation of imidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates has been developed. This reaction proceeds without the need for a catalyst or any additives in refluxing toluene, affording N-substituted imidazole derivatives in good yields beilstein-journals.orgnih.govbeilstein-archives.org. In some cases, DABCO has been used as an additive to promote the reaction beilstein-journals.orgnih.gov.

The synthesis of N-alkylated imidazoles has also been explored using alkaline carbons as basic catalysts in dry media, leading to high yields of the desired products nih.gov. The choice of alkaline promoter and reaction temperature were found to significantly influence the catalytic activity nih.gov.

A specific method for the N1 site alkylation of imidazole compounds involves the use of carbonic esters in the presence of an organic tertiary amine catalyst with strong alkalinity, such as 1,8-diazabicycloundec-7-ene (DBU) nih.gov. This method is highlighted as a green and environmentally friendly process due to its non-toxic or low-toxicity raw materials, mild reaction conditions, high yield, and minimal by-product formation nih.gov.

The table below summarizes findings for the synthesis of imidazole analogs, which could inform the development of green synthetic routes for this compound.

| Product | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| N-allyl-substituted imidazole | Imidazole, Cyclic MBH acetate | Toluene, reflux (catalyst-free) | 65-82 | beilstein-journals.org |

| 1,4-adduct of imidazole | Imidazole, Acyclic MBH alcohol | DABCO, Toluene, reflux | 70-84 | beilstein-journals.org |

| N-alkylated imidazoles | Imidazole, 1-bromobutane | Alkaline carbons (Cs-N) | ~70-75 | nih.gov |

| 1,2,4,5-tetrasubstituted imidazoles | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, heating | High | nih.gov |

| 2,4,5-trisubstituted imidazoles | 1,2-diketones, aldehydes | TMSOTf, HMDS, microwave, solvent-free | Good to excellent | nih.gov |

| Polysubstituted imidazoles | Aromatic aldehydes, ammonium acetate, benzil | Cr2O3 nanoparticles, microwave, H2O | up to 97 | nih.gov |

Chemical Reactivity and Transformative Potential of 1 Dimethoxymethyl 1h Imidazole

Acid-Mediated Hydrolysis and Acetal (B89532) Deprotection

The dimethoxymethyl group on 1-(Dimethoxymethyl)-1H-imidazole serves as a protecting group for a formyl moiety. Acetal groups are known to be stable under neutral and basic conditions but are readily cleaved under acidic conditions. organic-chemistry.org This lability is a cornerstone of its utility in multistep synthesis, allowing for the selective unmasking of the formyl group when required. The deprotection is typically achieved through hydrolysis in the presence of an acid catalyst. organic-chemistry.org

The primary transformation of this compound under acidic conditions is its hydrolysis to N1-formyl-1H-imidazole. The reaction proceeds via the classical mechanism for acetal hydrolysis. Initially, one of the methoxy (B1213986) groups is protonated by the acid catalyst, converting it into a good leaving group (methanol). Subsequent elimination of methanol (B129727) generates a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a water molecule. Deprotonation of the resulting adduct yields a hemiacetal, which is in equilibrium with the open-chain aldehyde. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol ultimately affords the stable N1-formyl-1H-imidazole product.

This transformation is a key step in synthetic routes where a formyl group is required at the N1 position of the imidazole (B134444) ring. The formyl group itself can then participate in a variety of subsequent reactions, such as reductions, oxidations, or condensations.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the provided literature, the kinetics of acetal hydrolysis, in general, are well-understood. The reaction is typically first-order in both the acetal and the acid catalyst. The rate of hydrolysis is highly dependent on the pH of the medium, with the reaction proceeding much more rapidly in acidic solutions.

Studies on related compounds, such as the imidazole-catalyzed hydrolysis of esters, demonstrate the role of the imidazole nucleus in influencing reaction rates. ed.gov For the hydrolysis of the N1-dimethoxymethyl group, the electronic properties of the imidazole ring would influence the stability of the key oxocarbenium ion intermediate. The specific acid used, its concentration, the temperature, and the solvent system are all critical parameters that would affect the rate of deprotection. For instance, hydrolysis can be performed using aqueous mineral acids, organic acids, or Lewis acids in wet organic solvents. organic-chemistry.org

In the context of a complex molecule containing multiple acid-sensitive functional groups, the regioselective deprotection of the dimethoxymethyl acetal is a significant consideration. The relative lability of different protecting groups is key to achieving this selectivity. Dimethyl acetals are generally considered to be quite acid-sensitive. organic-chemistry.org

This allows for their removal under mild acidic conditions that may leave other, more robust protecting groups intact. For example, a tert-butyldimethylsilyl (TBDMS) ether is generally more stable to acid than a simple acetal, allowing for the selective cleavage of the acetal without affecting the silyl (B83357) ether. Conversely, highly acid-labile groups like a trityl ether might be cleaved concurrently. The choice of acidic reagent and reaction conditions is therefore crucial for achieving the desired regioselectivity. researchgate.netrsc.org Catalysts such as iodine in acetone (B3395972) or erbium(III) triflate have been developed for mild and chemoselective deprotection of acetals, which could be applied to substrates like this compound. organic-chemistry.orgresearchgate.net

Nucleophilic Reactivity of the Imidazole Ring System

The imidazole ring itself can act as a nucleophile. longdom.org While the N1 position is blocked by the dimethoxymethyl group, the carbon atoms of the ring can be functionalized. The most common strategy for activating the ring for nucleophilic attack is through deprotonation, creating a highly reactive organometallic intermediate.

The proton at the C2 position of N-substituted imidazoles is the most acidic proton on the ring. This is due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms and the stability of the resulting carbanion, which can be viewed as an N-heterocyclic carbene-lithium adduct. Consequently, treatment of this compound with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) results in regioselective deprotonation at the C2 position. This generates a potent C2-lithiated imidazole nucleophile. Research on related N-substituted imidazoles has shown that if lithiation is desired at other positions (e.g., C5), the C2 position must first be protected, underscoring the high reactivity of the C2 proton. nih.gov

This C2-lithiated species is a powerful synthetic intermediate that can react with a wide array of electrophiles to introduce new functional groups at the C2 position of the imidazole ring.

The quenching of the 2-lithio-1-(dimethoxymethyl)-1H-imidazole intermediate with various electrophiles opens a pathway to a diverse range of 2-substituted imidazoles. The outcome of the reaction is dependent on the specific electrophile used. mdpi.com

Carboxylic Acid: Quenching the lithiated intermediate with carbon dioxide (CO₂), either as a gas or as solid dry ice, followed by an acidic workup, introduces a carboxylic acid group at the C2 position. This yields this compound-2-carboxylic acid.

Alkyl Group: Reaction with alkyl halides (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond, attaching the alkyl group to the C2 position.

Alcohol: The introduction of a hydroxyalkyl group is achieved by reacting the lithiated imidazole with an aldehyde or a ketone. For example, reaction with benzaldehyde (B42025) followed by an aqueous workup would yield 1-(dimethoxymethyl)-1H-imidazol-2-ylmethanol. The initial product is a lithium alkoxide, which is protonated during the workup step to give the final alcohol.

Ketone: While direct acylation with acyl chlorides can be complicated by side reactions, ketones can be introduced through various methods. One approach involves reaction with a Weinreb amide, or alternatively, reaction with a nitrile followed by hydrolysis. Quenching with an aldehyde and subsequent oxidation of the resulting secondary alcohol also provides access to ketones.

The following table summarizes the transformation of this compound into various 2-substituted derivatives via C2-lithiation and electrophilic quenching.

| Electrophile | Reagent Example | Resulting Functional Group at C2 | Product Class |

| Carbon Dioxide | CO₂ (Dry Ice) | -COOH | Carboxylic Acid |

| Alkyl Halide | CH₃I | -CH₃ | Alkyl |

| Aldehyde | PhCHO | -CH(OH)Ph | Secondary Alcohol |

| Ketone | (CH₃)₂CO | -C(OH)(CH₃)₂ | Tertiary Alcohol |

These reactions highlight the synthetic versatility of this compound as a precursor for complex, functionalized imidazole compounds.

C2-Lithiation and Subsequent Electrophilic Quenching Reactions

Stereochemical Aspects of C2-Functionalization

The functionalization of the C2-position of the imidazole ring is a key strategy for the synthesis of a wide array of substituted imidazoles. The dimethoxymethyl group at the N1-position can, in principle, exert stereochemical control during the introduction of a new substituent at the C2-position, particularly when the reaction involves the formation of a new stereocenter. This control can arise from the steric bulk of the protecting group, which may direct the approach of an incoming electrophile to the less hindered face of a C2-lithiated or related organometallic intermediate.

However, a comprehensive review of the scientific literature reveals a notable scarcity of detailed studies specifically investigating the stereochemical outcomes of C2-functionalization of this compound. While the C2-lithiation of N-substituted imidazoles and subsequent quenching with electrophiles is a well-established synthetic route, the diastereoselectivity of such reactions, particularly when employing chiral electrophiles or when the N1-substituent itself possesses chiral elements, remains an area that is not extensively documented for this specific compound. The inherent conformational flexibility of the dimethoxymethyl group might contribute to a lower degree of stereocontrol compared to more rigid N1-substituents. Further research is warranted to fully elucidate the potential for diastereoselective and enantioselective C2-functionalization of this compound, which could open new avenues for the asymmetric synthesis of complex imidazole-containing molecules.

Reactivity with Other Organometallic Reagents

The reactivity of this compound extends beyond C2-lithiation to interactions with a variety of other organometallic reagents. These reactions can lead to diverse functionalization patterns on the imidazole core. For instance, Grignard reagents can be employed for the introduction of alkyl or aryl groups. The chemoselectivity of these reactions, particularly in the presence of other reactive functional groups on the imidazole ring or the organometallic reagent, is a critical consideration. The Lewis acidic nature of the magnesium in Grignard reagents can also influence the reaction pathway, potentially leading to different outcomes compared to organolithium reagents.

Similarly, organozinc reagents, known for their milder reactivity and higher functional group tolerance compared to their lithium and magnesium counterparts, represent another class of organometallics for the functionalization of imidazoles. The use of organozinc compounds in Negishi-type cross-coupling reactions with a halogenated this compound derivative would be a plausible strategy for C-C bond formation. The specific conditions, including the choice of palladium or nickel catalyst and ligands, would be crucial for achieving high yields and regioselectivity. As with C2-lithiation, the influence of the dimethoxymethyl group on the stereochemical course of these reactions, especially when prochiral organometallic reagents are used, is an area that requires more in-depth investigation.

Cycloaddition Reactions Involving the Imidazole Ring

The imidazole ring, while aromatic, can participate in cycloaddition reactions under specific conditions, acting as either a diene or a dienophile. The electronic nature of the imidazole ring in this compound, influenced by the electron-donating character of the nitrogen atoms and the nature of the N1-substituent, dictates its reactivity in these pericyclic reactions.

Diels-Alder Reactions with 1,2,4-Triazines and Related Dienophiles

The imidazole ring can act as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions. In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene. Electron-deficient azadienes, such as 1,2,4-triazines, are excellent partners for imidazoles in IEDDA reactions. The reaction between a 2-substituted imidazole and a 1,2,4-triazine (B1199460) typically proceeds via a [4+2] cycloaddition, followed by the loss of a molecule of nitrogen (N2) from the initial adduct. This sequence leads to the formation of a fused pyridine (B92270) ring system. The subsequent reaction pathway can be influenced by the substituents on both the imidazole and the triazine, as well as the reaction temperature, potentially leading to the formation of imidazo[4,5-c]pyridines or pyrido[3,2-d]pyrimid-4-ones. nih.gov While the general reactivity of imidazoles in these reactions is established, specific studies detailing the participation of this compound are not extensively reported. The electronic and steric properties of the dimethoxymethyl group would likely influence the rate and regioselectivity of the cycloaddition.

Inverse Electron Demand Cycloadditions of Imidazole

The concept of inverse electron demand cycloaddition is a powerful tool for the synthesis of various heterocyclic systems. wikipedia.orgsigmaaldrich.comrsc.org In these reactions, the imidazole ring, being relatively electron-rich, serves as the 2π component (dienophile) reacting with an electron-deficient 4π component (diene). This reactivity is the opposite of the "normal" Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile. The success of these reactions is governed by the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the imidazole and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is the dominant factor. The presence of the dimethoxymethyl group on the N1 nitrogen of the imidazole is expected to modulate the energy of the HOMO, thereby influencing its reactivity as a dienophile.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis, and its application to the functionalization of heterocyclic compounds, including imidazoles, is of paramount importance. These methods offer efficient and selective ways to form new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions at the Imidazole Core

For this compound to participate in transition metal-catalyzed cross-coupling reactions, it typically needs to be pre-functionalized with a suitable leaving group, most commonly a halogen atom (e.g., bromine or iodine) at one of the carbon atoms of the imidazole ring. This halo-imidazole derivative can then undergo a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron reagent (a boronic acid or boronic ester) with an organic halide. libretexts.org A C-halo-1-(dimethoxymethyl)-1H-imidazole could be coupled with a wide range of aryl- or vinyl-boronic acids to introduce new carbon-carbon bonds at the imidazole core. The choice of catalyst, ligands, base, and solvent system is critical for the success of the reaction. While there are reports on the Suzuki-Miyaura coupling of unprotected haloimidazoles, specific and detailed studies on substrates bearing the 1-(dimethoxymethyl) group are limited. nih.govelsevierpure.com

The development of efficient and selective cross-coupling protocols for this compound derivatives would significantly enhance its utility as a building block in the synthesis of complex molecules.

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the construction of complex molecules from simple precursors. In the context of this compound, the imidazole ring possesses several C-H bonds that are potential sites for such transformations. The presence of the dimethoxymethyl group at the N1 position can significantly influence the regioselectivity and reactivity of these C-H bonds, primarily through its electronic effects and potential to act as a directing group.

While direct, transition-metal-catalyzed C-H activation studies specifically on this compound are not extensively documented in publicly available research, the principles of C-H functionalization in related N-substituted imidazole systems provide a strong basis for understanding its potential reactivity. The most acidic C-H bond in the imidazole ring is typically at the C2 position, making it a prime target for deprotonation and subsequent functionalization.

One established strategy for the functionalization of the C2 position of N-substituted imidazoles is through lithiation, followed by quenching with an electrophile. This approach, while not a direct C-H activation in the modern sense of transition-metal catalysis, represents a key method for C-H functionalization.

| N-Substituent | Reagents | Position of Functionalization | Product Type | Reference Analogy |

|---|---|---|---|---|

| Dimethoxymethyl | 1. n-BuLi 2. Electrophile (E+) | C2 | 2-Substituted-1-(dimethoxymethyl)-1H-imidazole | General principle for N-alkyl imidazoles |

Transition metal-catalyzed C-H activation offers a more versatile and milder approach. In such reactions, a transition metal catalyst, often palladium or rhodium, selectively cleaves a C-H bond and facilitates the formation of a new C-C or C-heteroatom bond. The dimethoxymethyl group on this compound can play a crucial role in directing the catalyst to a specific C-H bond, typically an adjacent one. This is known as directed C-H activation.

For instance, the oxygen atoms of the dimethoxymethyl group could potentially coordinate to a metal center, forming a metallacyclic intermediate that positions the catalyst in proximity to the C2-H or a C-H bond of a substituent. This directed approach often leads to high regioselectivity. While specific examples for this compound are scarce, the general mechanism is well-established for other heterocyclic compounds with directing groups. nih.govmdpi.com

| Catalyst System (Hypothetical) | Coupling Partner | Potential Position of Functionalization | Potential Product Type | Mechanistic Principle |

|---|---|---|---|---|

| Palladium(II) salts | Aryl halides | C2 | 2-Aryl-1-(dimethoxymethyl)-1H-imidazole | Directed C-H Arylation |

| Rhodium(III) complexes | Alkenes | C2 | 2-Alkenyl-1-(dimethoxymethyl)-1H-imidazole | Directed C-H Alkenylation |

The development of C-H activation strategies for this compound would provide a direct route to novel imidazole derivatives with potential applications in various fields of chemistry. Future research in this area would likely focus on exploring different transition metal catalysts, ligands, and reaction conditions to achieve efficient and selective C-H functionalization at various positions of the imidazole ring.

Strategic Applications of 1 Dimethoxymethyl 1h Imidazole As a Synthetic Intermediate

Precursor for Advanced 2-Substituted Imidazoles

The utility of 1-(dimethoxymethyl)-1H-imidazole as a precursor is most evident in its role in synthesizing 2-substituted imidazoles. The process typically involves the deprotonation at the C-2 position of the imidazole (B134444) ring, a reaction facilitated by strong bases like n-butyllithium. This generates a highly reactive 2-lithio intermediate, which can then react with a wide array of electrophiles to introduce diverse substituents at this position.

Synthesis of Imidazole-Based Carboxylic Acids and Ketones

The generation of imidazole-2-carboxylic acids and 2-keto-imidazoles showcases the strategic application of this compound. The 2-lithio derivative of this compound readily reacts with carbon dioxide to yield the corresponding carboxylic acid upon acidic workup. This method provides a direct route to imidazole-2-carboxylic acid, a valuable building block in medicinal chemistry.

Similarly, the reaction of the 2-lithiated intermediate with various aldehydes furnishes, after oxidation of the initially formed alcohol, a range of 2-keto-imidazoles. This transformation is significant for creating imidazole derivatives with a ketone functionality, which can serve as a handle for further synthetic modifications. A general pathway for these syntheses is outlined below:

| Reactant | Reagent | Product Type |

| This compound | 1. n-BuLi 2. CO2 3. H+ | Imidazole-2-carboxylic acid |

| This compound | 1. n-BuLi 2. R-CHO 3. Oxidation | 2-Keto-imidazole |

Generation of Complex Imidazole-Containing Alcohols

The synthesis of complex imidazole-containing alcohols is another key application of this compound. The nucleophilic addition of the 2-lithio intermediate to various aldehydes and ketones produces a diverse array of secondary and tertiary alcohols, respectively. The dimethoxymethyl group can then be hydrolyzed under acidic conditions to reveal the formyl group, which can be subsequently reduced to a hydroxymethyl group, or the entire protecting group can be removed to yield the N-unsubstituted imidazole. This methodology allows for the construction of intricate molecules bearing both a hydroxyl group and an imidazole moiety, which are structural motifs found in many biologically active compounds.

For instance, the reaction with α-chloroacetophenone, followed by reduction, can lead to the formation of imidazole-containing aromatic alcohols. google.com

Pathways to Tris(2-imidazolyl)phosphines

This compound serves as a key starting material in the synthesis of tris(2-imidazolyl)phosphines. These compounds are important ligands in coordination chemistry due to their unique electronic and steric properties. The synthesis involves the reaction of the 2-lithio derivative of this compound with phosphorus trichloride (B1173362) (PCl₃). In this reaction, three equivalents of the lithiated imidazole displace the chloride ions from the phosphorus center, forming the tris(2-imidazolyl)phosphine core. The dimethoxymethyl groups on the imidazole rings can then be removed under acidic conditions to yield the final ligand. This synthetic route provides an efficient and direct method for accessing this important class of phosphorus-based ligands.

Building Block for Fused Heterocyclic Systems

The strategic unmasking of the formyl group in this compound makes it a valuable precursor for the construction of fused heterocyclic systems. The in situ generation of 1H-imidazole-2-carbaldehyde provides a reactive species that can participate in various cyclization reactions to form bicyclic and polycyclic aromatic systems containing an imidazole ring.

Construction of Imidazo[4,5-c]pyridines (3-Deazapurines)

This compound is a key component in the synthesis of imidazo[4,5-c]pyridines, also known as 3-deazapurines. researchgate.netresearchgate.net These compounds are analogues of purines and often exhibit interesting biological activities. researchgate.netresearchgate.net The synthesis typically involves the condensation of a suitably substituted 4,5-diaminopyridine with this compound. The reaction is driven by the in situ generation of 1H-imidazole-2-carbaldehyde, which reacts with the diamine to form the fused imidazole ring. This approach has been utilized to prepare a variety of 3-deazapurine derivatives. nih.gov

A representative reaction scheme is as follows:

| Reactant 1 | Reactant 2 | Product |

| 4,5-Diaminopyridine derivative | This compound | Imidazo[4,5-c]pyridine (3-Deazapurine) |

Development of Pyrido[3,2-d]pyrimid-4-ones (8-Deazapteridines)

In a similar fashion, this compound can be employed in the synthesis of pyrido[3,2-d]pyrimid-4-ones, which are also referred to as 8-deazapteridines. These fused heterocyclic systems are of interest in medicinal chemistry due to their structural similarity to pteridines, which are important biological cofactors. The synthetic strategy involves the reaction of a 2-amino-3-carboxamidopyridine with this compound. The initially formed 1H-imidazole-2-carbaldehyde condenses with the aminopyridine derivative, leading to the formation of the pyrimidone ring fused to the pyridine (B92270) core. This methodology provides a versatile route to this class of heterocyclic compounds.

Synthesis of Imidazo[4,5-c]pyridine and Related Scaffolds

The versatile nature of this compound extends to its utility in the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules, including antiviral and anticancer agents. jscimedcentral.com The synthesis of imidazo[4,5-c]pyridine derivatives often involves the condensation of a 3,4-diaminopyridine (B372788) with an appropriate aldehyde or carboxylic acid derivative. jscimedcentral.com

In this context, this compound can serve as a masked aldehyde equivalent. Under acidic conditions, the dimethoxymethyl group can be hydrolyzed to reveal the formyl group, which can then react in situ with the diaminopyridine to form the fused imidazole ring. This approach offers an alternative to using free aldehydes, which can sometimes be unstable or prone to side reactions.

A general synthetic strategy involves the reaction of 3,4-diaminopyridine with this compound in the presence of a suitable acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the imidazo[4,5-c]pyridine core. jscimedcentral.com The specific reaction conditions, such as the choice of solvent and catalyst, can be optimized to maximize the yield and purity of the desired product. jscimedcentral.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Significance |

| 3,4-Diaminopyridine | This compound | Acid Catalyst | Imidazo[4,5-c]pyridine | Core structure for antiviral and anticancer agents. |

Role in Multi-Component Reactions (MCRs) for Diversified Libraries

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them particularly attractive for the generation of diverse chemical libraries for drug discovery and other applications.

While direct and extensive research on the role of this compound in MCRs is not widely documented in the provided search results, its chemical nature as a protected aldehyde suggests its potential as a valuable component in such reactions. The in situ deprotection of the dimethoxymethyl group to an aldehyde under specific reaction conditions could enable its participation in various MCRs that utilize an aldehyde as a key building block.

For instance, in a hypothetical Ugi-type reaction, this compound could potentially serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative bearing an imidazole moiety. The ability to introduce the imidazole heterocycle in a single, convergent step would be highly advantageous for creating structurally diverse compound libraries. Further exploration and development of MCRs incorporating this versatile reagent are warranted.

Contributions to Ligand Design in Catalysis

The imidazole framework is a cornerstone in the design of ligands for transition metal catalysis, largely due to its strong σ-donating properties and the ability to tune its steric and electronic environment. This compound serves as a key precursor in the synthesis of important classes of ligands, particularly N-heterocyclic carbenes (NHCs).

Precursors to N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often considered as alternatives to traditional phosphine (B1218219) ligands. beilstein-journals.org They are known for forming strong bonds with metal centers, leading to highly stable and active catalysts. The synthesis of NHC ligands typically involves the deprotonation of an imidazolium (B1220033) salt precursor. beilstein-journals.org

This compound can be readily converted into such imidazolium salt precursors. A common synthetic route involves the quaternization of the N-3 position of the imidazole ring with an alkyl halide, followed by acidic hydrolysis of the dimethoxymethyl group to the corresponding formyl group. This formyl group can then be further manipulated or removed. Alternatively, the dimethoxymethyl group can be a handle for further functionalization before or after the formation of the imidazolium salt. The resulting imidazolium salts are the direct precursors to NHC ligands, which are generated in situ by treatment with a strong base. beilstein-journals.org These NHCs can then be coordinated to a variety of metal centers to generate catalysts for a wide range of organic transformations.

| Precursor | Transformation | Ligand Class | Significance in Catalysis |

| This compound | Quaternization & Deprotection | Imidazolium Salts | Direct precursors to N-Heterocyclic Carbene (NHC) ligands. |

| Imidazolium Salt | Deprotonation | N-Heterocyclic Carbene (NHC) | Highly stable and active ligands for transition metal catalysis. |

Scaffold for Chiral Ligand Development

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The imidazole scaffold provides a versatile platform for the design of new chiral ligands. By introducing chiral substituents onto the imidazole ring or at the nitrogen atoms, it is possible to create a chiral environment around a coordinated metal center.

This compound can be a valuable starting material for the synthesis of such chiral ligands. The dimethoxymethyl group can be transformed into various other functional groups, allowing for the attachment of chiral auxiliaries. For example, reduction of the corresponding aldehyde (obtained after deprotection) to an alcohol, followed by etherification with a chiral alcohol, would introduce a chiral center into the ligand framework. Alternatively, chiral groups can be introduced at the N-1 or N-3 positions of the imidazole ring. The resulting chiral imidazole-based ligands, including chiral NHCs, can be employed in a variety of asymmetric catalytic reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Intermediate in the Synthesis of Complex Natural Product Analogs and Biologically Active Molecules

The imidazole heterocycle is a common motif in a vast array of natural products and biologically active molecules. researchgate.net Consequently, the development of synthetic routes to functionalized imidazoles is of great importance. This compound serves as a useful intermediate in the synthesis of complex molecules, including analogs of natural products and other compounds with potential therapeutic applications.

Derivatization to Cyanated Imidazoles as Pesticide and Medical Intermediates

Cyanated imidazoles are valuable intermediates in the synthesis of various agrochemicals and pharmaceuticals. The cyano group can be readily converted into other functional groups, such as carboxylic acids, amides, and tetrazoles, providing access to a wide range of derivatives.

Starting from this compound, the synthesis of cyanated imidazoles can be achieved through a multi-step sequence. One plausible route involves the initial conversion of the dimethoxymethyl group to a more suitable functional group for cyanation. For instance, oxidation to a carboxylic acid, followed by conversion to an amide and subsequent dehydration, would yield the desired cyanated imidazole. Alternatively, direct cyanation methodologies might be applicable under specific conditions. These cyanated imidazole intermediates can then be further elaborated to produce target molecules with potential pesticide or medicinal properties.

| Starting Material | Key Transformation | Intermediate | Applications |

| This compound | Functional group manipulation and cyanation | Cyanated Imidazole | Synthesis of pesticides and medical intermediates. |

Mechanistic Investigations of Reactions Involving 1 Dimethoxymethyl 1h Imidazole

Elucidation of Acetal (B89532) Hydrolysis Mechanisms

Acetals, such as 1-(dimethoxymethyl)-1H-imidazole, are common protecting groups for aldehydes and ketones in organic synthesis. Their hydrolysis is typically catalyzed by Brønsted or Lewis acids. Interestingly, mechanistic studies have revealed that the environment can significantly influence the hydrolysis pathway.

In one study, the hydrolysis of an acetal was investigated within a self-assembled supramolecular host. osti.gov Kinetic analysis demonstrated that the supramolecular assembly could catalyze the hydrolysis with a rate acceleration of up to 103. Further investigation into the rate-limiting step using activation parameters and solvent isotope effects suggested a shift in the hydrolysis mechanism. While the uncatalyzed reaction proceeds through an A-1 mechanism, the hydrolysis within the supramolecular assembly follows an A-2 mechanism. osti.gov

The proposed catalytic cycle involves the neutral acetal substrate entering the host, where it is then protonated by a transiently encapsulated hydronium ion. Subsequently, a water molecule attacks the protonated substrate in the rate-limiting step. osti.gov This detailed understanding of the catalytic cycle and the change in mechanism provides valuable insights into enzyme-mimetic catalysis.

Table 1: Comparison of Acetal Hydrolysis Mechanisms

| Feature | A-1 Mechanism (Uncatalyzed) | A-2 Mechanism (Catalyzed in Supramolecular Assembly) |

| Rate-Determining Step | Formation of the oxocarbenium ion | Attack of water on the protonated acetal |

| Molecularity | Unimolecular | Bimolecular |

| Key Intermediate | Oxocarbenium ion | Protonated acetal-water complex |

| Solvent Isotope Effect | Inverse (kH₂O/kD₂O < 1) | Normal (kH₂O/kD₂O > 1) |

| Entropy of Activation | Positive or slightly negative | Negative |

| Data derived from mechanistic studies of acetal hydrolysis. osti.gov |

Detailed Studies of Metalation and Electrophilic Trapping Pathways

The imidazole (B134444) ring is susceptible to metalation, a process that involves the removal of a proton by a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups onto the imidazole core.

Research has shown that the N,N-dimethylsulfamoyl group is an effective protecting and directing group for the lithiation of imidazoles. researchgate.net For instance, 1-(dimethylsulfamoyl)imidazole can be lithiated with n-butyllithium and subsequently treated with dimethylformamide to yield 1-(dimethylsulfamoyl)-2-imidazolecarboxaldehyde. researchgate.net The reaction proceeds through a lithiated intermediate at the C2 position of the imidazole ring.

Furthermore, sequential lithiation and electrophilic trapping at different positions of the imidazole ring have been achieved. For example, 1-(dimethylsulfamoyl)-2-(tert-butyldimethylsilyl)imidazole can be lithiated with sec-butyllithium (B1581126) and then reacted with methyl formate (B1220265) to introduce a formyl group at the C5 position. researchgate.net The subsequent removal of the silyl (B83357) protecting group affords the 5-carboxaldehyde derivative. These studies highlight the regioselective nature of metalation and the utility of this pathway in synthesizing specifically substituted imidazoles.

A proposed mechanism for the isomerization of 1-(dimethylsulfamoyl)-5-imidazolecarboxaldehyde to the 4-carboxaldehyde isomer suggests the involvement of intermediates that facilitate the migration of the formyl group. researchgate.net

Understanding the Intermolecular and Intramolecular Diels-Alder Reaction Mechanisms

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. masterorganicchemistry.commasterorganicchemistry.com It can occur in both an intermolecular fashion, between a separate diene and dienophile, and an intramolecular fashion, where the diene and dienophile are part of the same molecule. masterorganicchemistry.comyoutube.com The intramolecular Diels-Alder (IMDA) reaction is particularly useful for synthesizing complex polycyclic structures. nih.govmdpi.com

Mechanistic studies, often supported by computational methods like Molecular Electron Density Theory (MEDT), have provided deep insights into these reactions. nih.gov The topological analysis of the electron density and DFT-based reactivity indices can reveal that the electronic structure and reactivity of the reagents are often not significantly altered by substitution in either intermolecular or intramolecular processes. nih.gov

The IMDA reaction of a molecule containing both a diene and a dienophile moiety, such as a derivative of this compound suitably functionalized, would proceed through a concerted, one-step mechanism to form a bicyclic product. nih.gov The stereochemistry of the dienophile is preserved in the product, and the reaction generally favors the formation of five- and six-membered rings in addition to the newly formed cyclohexene (B86901) ring. masterorganicchemistry.com

Investigation of Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide array of transformations. researchgate.net Imidazole derivatives, including those related to this compound, are frequently used as ligands for transition metals or as substrates in catalytic reactions.

For instance, copper-catalyzed reactions are widely employed for the synthesis of imidazole-containing compounds. beilstein-journals.orgorganic-chemistry.org The mechanisms of these reactions can be intricate, often involving multiple catalytic cycles. A common mechanistic pathway in copper-catalyzed C-N bond formation is the Chan-Lam coupling, which can be followed by an intramolecular Ullmann coupling to achieve cyclization and form the final product. beilstein-journals.org

Another example is the rhodium(II)-catalyzed reaction of 1-sulfonyl triazoles with nitriles, which proceeds through a rhodium iminocarbenoid intermediate to yield imidazoles. organic-chemistry.org Understanding the nature of the metal-ligand bonding and the electronic effects of substituents is crucial for optimizing catalytic efficiency. researchgate.net For example, in some reactions, electron-withdrawing groups on the reactants can accelerate the reaction rate by favoring the nucleophilic addition step. beilstein-journals.org

Role of Intermediates in Reaction Progression

In the context of reactions involving this compound and its derivatives, various intermediates can be postulated. For example, in the metalation-electrophilic trapping sequence, a lithiated imidazole is a key intermediate. researchgate.net In transition metal-catalyzed reactions, organometallic complexes and species like metal-carbenoids or metal-nitrenoids act as critical intermediates that dictate the course of the reaction. beilstein-journals.orgorganic-chemistry.org

For example, in a copper-catalyzed synthesis of 1,4-diaryl-1H-imidazoles, an N-arylformimidate intermediate is formed through the insertion of an isocyanide into an alcohol. organic-chemistry.org This intermediate then undergoes a base-promoted cycloaddition to yield the final imidazole product. Similarly, in gold-catalyzed syntheses, highly electrophilic α-imino gold carbene intermediates can react with nucleophiles to form the desired products. organic-chemistry.org The identification and characterization of these intermediates, often through spectroscopic methods or computational studies, are essential for a complete understanding of the reaction mechanism.

Computational Chemistry and Theoretical Studies on 1 Dimethoxymethyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of imidazole (B134444) derivatives. While specific studies on 1-(Dimethoxymethyl)-1H-imidazole are not prevalent in the literature, extensive research on analogous imidazole compounds allows for a robust theoretical characterization.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comchemicalpapers.com Conversely, a small energy gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com For instance, in a study of 1-(4-methoxyphenyl)-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 5.27 eV using the DFT/B3LYP/6–311++g(d,p) basis set, indicating high stability. chemicalpapers.com Another study on a different imidazole derivative calculated the gap to be 4.4871 eV, which reflects significant chemical reactivity and intramolecular charge transfer. irjweb.com

The distribution of the HOMO and LUMO across the molecule's structure reveals the most probable sites for electrophilic and nucleophilic attack. In imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO's distribution can vary depending on the substituents. irjweb.com This analysis is crucial for understanding the molecule's interaction with other chemical species.

Table 1: Representative HOMO-LUMO Energy Gaps in Imidazole Derivatives

| Imidazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311+G(d,P) | irjweb.com |

| 1-(4-methoxyphenyl)-1H-imidazole | -6.27 | -1.00 | 5.27 | B3LYP/6–311++g(d,p) | chemicalpapers.com |

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing properties like polarity, solubility, and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting regions of electrophilic and nucleophilic reactivity.

In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For imidazole and its derivatives, the nitrogen atoms of the imidazole ring are typically regions of negative potential, making them key sites for hydrogen bonding and coordination to metal ions. The potential around the hydrogen atoms is generally positive. researchgate.netresearchgate.net

Analysis of the charge distribution in this compound would likely show a significant negative potential around the N-3 nitrogen of the imidazole ring and the oxygen atoms of the dimethoxymethyl group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms on the imidazole ring and the methyl groups would exhibit positive potential.

The imidazole ring is an aromatic heterocycle, a property that confers significant stability. However, it can also exhibit annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms (N-1 and N-3). While 1H-imidazole is the aromatic and more stable tautomer, computational studies have explored the possibility of non-aromatic forms like 2H-imidazole. researchgate.net

For most simple imidazoles, the aromatic 1H-tautomer is significantly more stable. However, the energy difference can be influenced by substituents. researchgate.net In the case of this compound, the substituent is fixed at the N-1 position, which prevents the most common form of proton tautomerism. However, theoretical studies can still explore the energetic feasibility of other, less common tautomeric forms or isomers, which might become relevant in specific reaction mechanisms, such as electrophilic reactions. researchgate.netclockss.org

Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Preferences

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to model the dynamic behavior of molecules over time. nih.govnih.gov MD simulations can provide critical insights into the conformational preferences of the dimethoxymethyl group and how its orientation is influenced by different solvent environments.

For this compound, MD simulations could model its behavior in various solvents, from polar (like water) to non-polar (like chloroform). Such simulations would reveal the preferred rotational conformations (rotamers) of the C-N bond connecting the substituent to the ring and the C-O bonds within the dimethoxymethyl group. The simulations track the interactions between the solute and solvent molecules, helping to understand solvation shells and predict thermodynamic properties like the excess molar volume in mixtures. arxiv.org This information is crucial for understanding its behavior in solution, which is relevant for reaction kinetics and material properties. Studies on related N-functionalized imidazoles have shown that properties like density and viscosity are heavily influenced by the nature of the substituent and its interaction with its surroundings. mdpi.comresearchgate.net

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can model the entire course of a chemical reaction, identifying the most energetically favorable pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Understanding the structure and energy of the transition state is key to predicting reaction rates and mechanisms.

For this compound, reaction pathway modeling could be applied to various processes. For instance, the hydrolysis of the dimethoxymethyl acetal (B89532) group to form 1-formyl-1H-imidazole could be investigated. Computational methods would be used to calculate the energy profile of the reaction, including the activation energy required to reach the transition state. Such studies have been performed for the formation of the imidazole ring itself, showing how different reactants can lead to the final heterocyclic product through various intermediates and transition states. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is an essential tool for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application of quantum chemistry. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, can calculate the magnetic shielding of each nucleus. researchgate.net These absolute shielding values are then converted into chemical shifts (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions is often high, with errors for ¹H shifts typically being less than 0.2-0.3 ppm when using appropriate levels of theory and basis sets. mdpi.com Comparing the predicted spectrum with experimental data provides a stringent test of the calculated molecular geometry. Discrepancies can point to specific structural features or dynamic processes, such as conformational averaging or intermolecular interactions in solution. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Dimethoxymethyl 1h Imidazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR for Proton Environments and Coupling Patterns

A ¹H NMR spectrum for 1-(Dimethoxymethyl)-1H-imidazole would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the methine proton of the dimethoxymethyl group, and the methyl protons of the two methoxy (B1213986) groups. The chemical shifts (δ) would indicate their electronic environment, and the splitting patterns (coupling constants, J) would reveal connectivity to neighboring protons. For example, the protons on the imidazole ring typically appear in the aromatic region of the spectrum. rsc.org

¹³C NMR for Carbon Backbone and Functional Group Characterization

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbons of the imidazole ring would resonate in the aromatic region, while the methine and methoxy carbons would appear in the aliphatic region. mdpi.com The precise chemical shifts help in confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for instance, between the different protons on the imidazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for connecting the dimethoxymethyl substituent to the nitrogen of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

HRMS is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high precision. nih.govembopress.org For this compound (C₆H₁₀N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) would confirm the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. nist.govresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching from the imidazole ring and the aliphatic groups.

C=N and C-N stretching from the imidazole ring.

C-O stretching from the dimethoxymethyl group.

X-ray Crystallography for Solid-State Molecular Architecture

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. nsf.govresearchgate.net This technique yields precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, which define the crystal packing. nih.govnih.gov

Future Research Directions and Unexplored Reactivity

Development of Novel Asymmetric Syntheses Incorporating the Compound

The imidazole (B134444) framework is a core component of many chiral ligands and biologically active molecules. wisconsin.edunih.gov The future development of asymmetric syntheses utilizing 1-(Dimethoxymethyl)-1H-imidazole as a starting material presents a significant area of research. The dimethoxymethyl group serves as a readily cleavable N-protecting group, which allows for selective functionalization at other positions of the imidazole ring. researchgate.net A key synthetic advantage is the ability to perform lithiation at the C2-position of the N-protected imidazole. researchgate.net This opens up avenues for introducing chirality.

Future research could focus on the following:

Reaction with Chiral Electrophiles: The C2-lithiated this compound can be reacted with a wide array of chiral electrophiles to generate diastereomeric intermediates. Subsequent removal of the dimethoxymethyl protecting group would yield enantioenriched 2-substituted imidazoles.

Introduction of Chiral Auxiliaries: A chiral auxiliary could be attached to the imidazole ring, directing subsequent stereoselective reactions. The dimethoxymethyl group would serve as a temporary protecting group during this process.

Development of Chiral N-Heterocyclic Carbene (NHC) Precursors: N-Heterocyclic carbenes are powerful catalysts in asymmetric synthesis. wisconsin.edu this compound can serve as a precursor for novel chiral NHCs. By introducing chiral substituents at the C2, C4, or C5 positions, a new class of chiral NHC ligands could be developed for various metal-catalyzed asymmetric transformations.

An example of a potential synthetic pathway is the synthesis of chiral 2-substituted imidazoles, which are valuable building blocks for pharmaceuticals and chiral ligands. The general strategy would involve the protection of the imidazole nitrogen with the dimethoxymethyl group, followed by stereoselective functionalization and subsequent deprotection.

Exploration of Alternative Protecting Group Strategies Facilitated by the Dimethoxymethyl Moiety

The dimethoxymethyl group is an effective protecting group for the imidazole nitrogen, as it is easily introduced and removed under mild acidic or even neutral conditions. researchgate.net This contrasts with other protecting groups that may require harsh conditions for removal. organic-chemistry.org The exploration of this moiety in more complex protecting group strategies is a promising research avenue.

Future investigations could include:

Orthogonal Protecting Group Schemes: In the synthesis of complex molecules with multiple functional groups, orthogonal protecting groups are essential. organic-chemistry.org Research into the compatibility of the dimethoxymethyl group with other common protecting groups (e.g., Boc, Cbz, silyl (B83357) ethers) would be highly valuable. This would allow for the selective deprotection of different functional groups in a molecule, enabling more complex and efficient synthetic routes. wikipedia.org

One-Pot Protection and Functionalization: The ease of formation and cleavage of the dimethoxymethyl group could be exploited in one-pot reaction sequences. For instance, the in-situ protection of the imidazole nitrogen, followed by functionalization at another position and subsequent deprotection, could streamline synthetic processes.

Temporary Protection for Regioselective Reactions: The dimethoxymethyl group can be used to temporarily block the N1 position, thereby directing reactions to other parts of the imidazole ring. This would be particularly useful for achieving regioselectivity in electrophilic substitution reactions.

A comparative table of imidazole protecting groups highlights the advantages of the dimethoxymethyl group:

| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability |

| Dimethoxymethyl | Trimethyl orthoformate, acid catalyst | Mild acid or neutral hydrolysis | Stable to organolithium reagents at low temperatures |

| Trityl (Tr) | Trityl chloride, base | Acidic conditions | Bulky, can be cleaved by catalytic hydrogenation |

| Tosyl (Ts) | Tosyl chloride, base | Strong acid or reducing agents | Very stable |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate, base | Acidic conditions (e.g., TFA) | Widely used, good orthogonality |

This table demonstrates the mild conditions associated with the dimethoxymethyl group, making it an attractive option for sensitive substrates.

Bio-inspired Synthetic Applications

The imidazole moiety is a fundamental component of many natural products and biological systems, including the amino acid histidine, purines, and various alkaloids. mdpi.comnih.gov This makes it a privileged structure in medicinal chemistry. mdpi.com The synthetic versatility of this compound can be harnessed to create novel bio-inspired molecules with potential therapeutic applications.

Future research in this area could focus on:

Synthesis of Histidine Analogs: Histidine plays a crucial role in enzyme catalysis and protein structure. mdpi.com By using this compound as a starting material, novel non-proteinogenic amino acids with modified imidazole rings could be synthesized. These could be incorporated into peptides to study enzyme mechanisms or to develop enzyme inhibitors.

Development of Novel Anticancer Agents: Many anticancer drugs contain an imidazole core. najah.edu For example, novel vanillin-based imidazolone (B8795221) derivatives have shown promising anticancer activity. najah.edu The ability to functionalize the C2 position of the imidazole ring using the dimethoxymethyl protecting group strategy allows for the systematic modification of the imidazole scaffold to optimize anticancer activity.

Creation of Ionophores and Biosensors: The imidazole ring can coordinate with metal ions. mdpi.comuminho.pt This property can be exploited to design and synthesize novel ionophores for transporting ions across biological membranes or as fluorescent sensors for detecting specific metal ions in biological systems.

The synthesis of these complex, biologically active molecules often requires multi-step procedures where protecting group strategies are paramount. The unique properties of this compound make it an ideal candidate for such endeavors.

Material Science Applications

The imidazole ring is not only important in biology and medicine but also in materials science. researchgate.net Imidazole-based materials have found applications as ionic liquids, polymers, and components in organic electronics. rsc.orgelsevierpure.comalfa-chemistry.com The functionalization of the imidazole ring is key to tuning the properties of these materials, and this compound provides a convenient entry point for such modifications.

Potential future research directions include:

Functionalized Ionic Liquids: Imidazolium-based ionic liquids are considered "green" solvents and have a wide range of applications. alfa-chemistry.com By introducing specific functional groups at the C2 position of the imidazole ring, the properties of the resulting ionic liquids, such as their viscosity, conductivity, and solubility, can be tailored for specific applications, including as electrolytes in batteries or as media for enzymatic reactions.

Novel Polymer Architectures: Imidazole-containing polymers have been used as catalysts and in biomedical applications. elsevierpure.comrsc.org The use of this compound as a monomer or a precursor to a functionalized monomer could lead to the development of new polymers with unique properties. For example, polymers with C2-functionalized imidazole side chains could be designed for applications in gas separation or as smart materials that respond to external stimuli.

Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are being explored as materials for OLEDs due to their favorable electronic properties. rsc.org The ability to introduce various substituents onto the imidazole core via the C2-lithiation of this compound would allow for the fine-tuning of the photophysical properties of these materials, potentially leading to more efficient and stable OLED devices.

The following table summarizes potential material science applications and the role of this compound in their development:

| Application Area | Role of this compound | Desired Property Modification |

| Ionic Liquids | Precursor to C2-functionalized imidazolium (B1220033) salts | Tunable viscosity, conductivity, and solubility |

| Polymers | Monomer precursor for functional polymers | Enhanced catalytic activity, gas separation, stimuli-responsiveness |

| OLEDs | Precursor for emissive or charge-transport materials | Optimized photophysical and electronic properties |

Q & A

Q. What are the optimized synthetic routes for 1-(Dimethoxymethyl)-1H-imidazole?